2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol
Overview
Description
2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol is a useful research compound. Its molecular formula is C11H9F3N2OS2 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.01083975 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical Studies
Quantum chemical calculations have been performed for pyrimidin-4-ones, including thioxo derivatives, indicating their energetic favorability and potential applications in material science and drug design (Mamarakhmonov et al., 2014).
Pharmacological Properties
Research on thieno[2,3-d]pyrimidin-4-one 2-thiones has explored their analgesic and anti-inflammatory activities, highlighting their potential as leads for the development of new therapeutic agents (Cannito et al., 1990).
Antimicrobial Activities
Newly synthesized Schiff's base derivatives from pyrido-[3,0,2,0:4,5]-thieno[3,2-d]pyrimidines have shown promising antimicrobial activities, suggesting their application in the development of novel antimicrobial agents (Sabry et al., 2013).
Heterocyclic Compound Synthesis
Studies have demonstrated the synthesis of polyfunctional fused heterocyclic compounds, providing insights into the versatility of pyrimidine derivatives in organic synthesis and their potential applications in creating novel materials (Hassaneen et al., 2003).
Coordination Chemistry
Research involving the coordination chemistry of mercury-containing anticrowns has explored the complexation with ethanol, revealing potential applications in material science and coordination chemistry (Tikhonova et al., 2009).
Alkylation Studies
Alkylation of 6-polyfluoroalkyl-2-thiouracils has been analyzed, shedding light on the reactivity of nucleophilic centers and offering avenues for the synthesis of biologically active compounds (Khudina et al., 2019).
Properties
IUPAC Name |
2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS2/c12-11(13,14)9-6-7(8-2-1-4-18-8)15-10(16-9)19-5-3-17/h1-2,4,6,17H,3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAATEWBTSOHCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)SCCO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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